PCLX-001
概要
説明
PCLX-001は、N-ミリストイル転移酵素タンパク質、特にN-ミリストイル転移酵素1とN-ミリストイル転移酵素2を標的とする強力な低分子阻害剤です。 この化合物は、免疫不全マウスで増殖したヒト癌において完全奏効を達成し、血液学的癌細胞株とリンパ腫細胞株を阻害する能力に関して前臨床試験で大きな有望性を示しています .
準備方法
合成経路と反応条件
反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高い収率と純度を確保します .
工業生産方法
PCLX-001の工業生産は、同様の合成経路に従いますが、大量生産に対応するためにスケールアップされています。このプロセスには、一貫性と有効性を確保するための厳格な品質管理措置が含まれています。 この化合物は、汚染を防ぎ、最高レベルの純度を確保するために、制御された環境で製造されます .
化学反応の分析
反応の種類
PCLX-001は、次のようないくつかのタイプの化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含み、酸化された生成物の形成につながります。
還元: この反応は、水素の付加または酸素の除去を含み、還元された生成物を生じます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は通常、反応速度と収率を最適化するために、制御された温度と圧力を含みます .
生成される主要な生成物
科学研究への応用
This compoundは、次のような幅広い科学研究への応用を持っています。
化学: N-ミリストイル転移酵素タンパク質の阻害とそのさまざまな生化学的経路における役割を研究するためのツールとして使用されます。
生物学: 細胞増殖とアポトーシスへの影響を調査するための細胞培養研究で用いられます。
医学: 血液学的癌とリンパ腫の治療における潜在的な用途について臨床試験中です。
科学的研究の応用
PCLX-001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of N-myristoyltransferase proteins and their role in various biochemical pathways.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Undergoing clinical trials for its potential use in treating hematologic cancers and lymphomas.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools
作用機序
PCLX-001は、N-ミリストイル転移酵素タンパク質、特にN-ミリストイル転移酵素1とN-ミリストイル転移酵素2の活性を阻害することでその効果を発揮します。この阻害は、細胞シグナル伝達と生存に関与するさまざまなタンパク質の正常な機能に不可欠なミリストイル化プロセスを阻害します。 このプロセスを阻害することで、this compoundは癌細胞のアポトーシスを誘導し、増殖を阻害します .
類似の化合物との比較
類似の化合物
ゼレニルスタット: 同様の特性と用途を持つ別のN-ミリストイル転移酵素阻害剤。
This compoundの独自性
This compoundは、N-ミリストイル転移酵素1とN-ミリストイル転移酵素2の両方に高い親和性を持つこと、および強い前臨床抗腫瘍活性を持つことで際立っています。 ヒト癌モデルで完全奏効を達成する能力と経口投与の可能性は、さらなる開発のための有望な候補となっています .
類似化合物との比較
Similar Compounds
Zelenirstat: Another N-myristoyltransferase inhibitor with similar properties and applications.
Uniqueness of PCLX-001
This compound stands out due to its high affinity for both N-myristoyltransferase 1 and N-myristoyltransferase 2, as well as its strong preclinical antitumor activity. Its ability to achieve complete remissions in human cancer models and its potential for oral administration make it a promising candidate for further development .
生物活性
PCLX-001 is a novel small molecule inhibitor targeting N-myristoyltransferases (NMT1 and NMT2), which are crucial for the myristoylation of proteins involved in cancer cell signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical findings from various studies.
This compound operates by inhibiting NMTs, which are responsible for the myristoylation of proteins that facilitate their membrane localization and functional activity. This modification is essential for the proper functioning of numerous signaling pathways critical in cancer biology. By inhibiting NMTs, this compound disrupts these pathways, leading to reduced survival signaling in cancer cells.
- Target Proteins : this compound has a high affinity for NMT1 and NMT2, with IC50 values of 5 nM and 8 nM, respectively .
- Impact on Cancer Cell Lines : Preclinical studies demonstrated that this compound effectively inhibits hematologic malignancies and solid tumor lines, including those from breast, lung, bladder, and pancreatic cancers .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Peak Plasma Concentration | 278 ng/mL |
Time to Peak Concentration | 1.1 hours |
Terminal Half-Life | 16 hours |
Bioavailability | Complete |
The pharmacokinetic profile supports a once-daily oral dosing regimen, making it convenient for patient administration .
Phase I Trials
The first-in-human clinical trial assessed the safety and tolerability of this compound in patients with relapsed or refractory non-Hodgkin lymphoma (R/R NHL) and advanced solid tumors.
- Patient Demographics : The trial included patients aged 18 years and older with histologically confirmed malignancies who had failed prior therapies.
- Dosing Regimen : Patients received escalating doses starting at 20 mg daily over a 28-day cycle .
Results indicated that this compound was well tolerated without significant dose-limiting toxicities (DLTs). Preliminary findings suggested promising anti-tumor activity in various malignancies:
- Hematologic Cancers : Significant responses were observed in patients with DLBCL.
- Solid Tumors : Notable effects were reported in xenograft models derived from lung and breast cancers .
Case Study
A notable case involved an 86-year-old woman with relapsed DLBCL who was treated with this compound as part of the Phase I trial. The treatment led to measurable pharmacodynamic effects without apparent toxicity to normal T and B cells after 28 days .
Safety Profile
In non-clinical safety assessments, this compound demonstrated no significant cardiotoxicity or off-target effects. The primary adverse effect noted was dose-limiting diarrhea during initial trials .
特性
IUPAC Name |
2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)pyrazol-4-yl]-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2N6O2S/c1-15(2)11-21-23(16(3)31(4)29-21)30-35(33,34)24-19(25)12-18(13-20(24)26)17-5-6-28-22(14-17)32-9-7-27-8-10-32/h5-6,12-15,27,30H,7-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSLVQYGBHNRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CC(C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215011-08-7 | |
Record name | PCLX-001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15567 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PCLX-001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HY8BYC3Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。